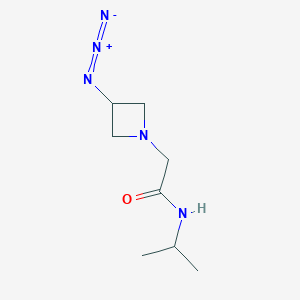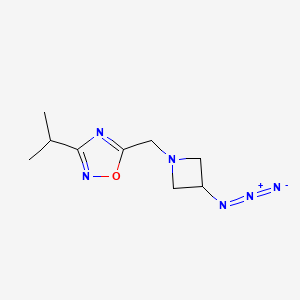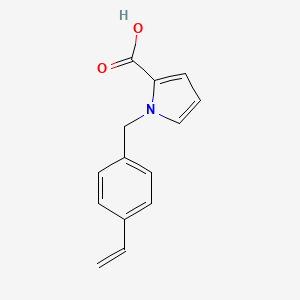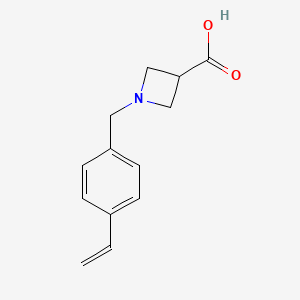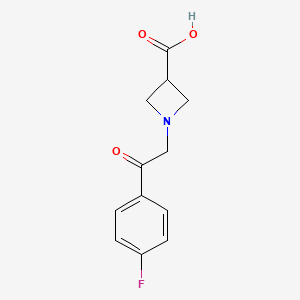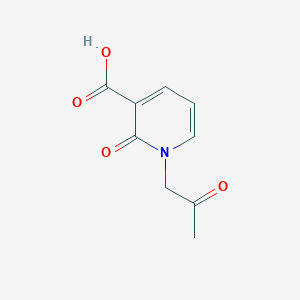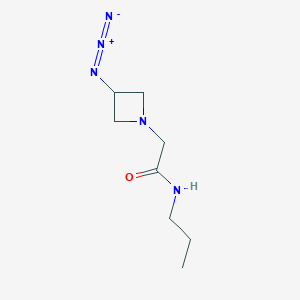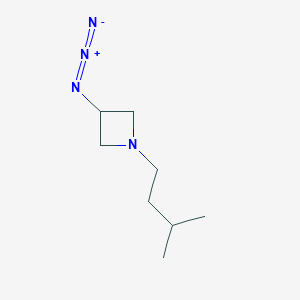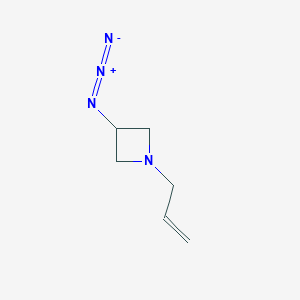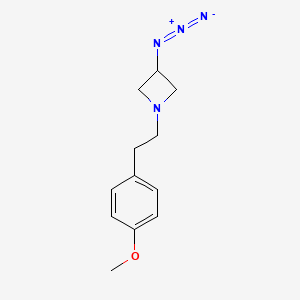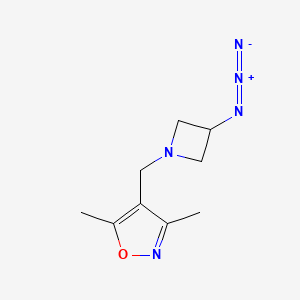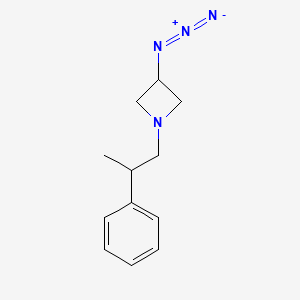
3-アジド-1-(2-フェニルプロピル)アゼチジン
説明
Synthesis Analysis
The synthesis of azetidines, including 3-Azido-1-(2-phenylpropyl)azetidine, can be achieved through visible-light-mediated intermolecular [2+2] photocycloadditions . This method utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes . This approach is characterized by its operational simplicity, mild conditions, and broad scope .Chemical Reactions Analysis
The chemical reactions involving azetidines, including 3-Azido-1-(2-phenylpropyl)azetidine, are often driven by the considerable ring strain inherent in these four-membered heterocycles . One of the most efficient ways to synthesize functionalized azetidines is through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .科学的研究の応用
医薬品化学: アミノ酸代替物とペプチド模倣体
3-アジド-1-(2-フェニルプロピル)アゼチジン: は、プロリンとの構造的類似性から、アミノ酸代替物としての可能性が注目されています 。このことは、タンパク質-タンパク質相互作用、酵素阻害、受容体結合を研究するために、ペプチド鎖に組み込むことができるペプチド模倣体の分野で価値があります。アジド基は、さらなる機能化のためのユニークなハンドルを提供し、新しい治療薬の開発につながる可能性があります。
高分子化学: 開環重合
アゼチジン環は歪んだヘテロ環であり、開環重合(ROP)に適した候補です。 この化合物は、抗菌コーティングから非ウイルス性遺伝子導入まで、幅広い用途を持つポリアミンを作成するために使用できます 。アジド官能基は追加の反応性を提供し、重合後の修飾を可能にする可能性があります。
触媒プロセス: アゼチジン合成
3-アジド-1-(2-フェニルプロピル)アゼチジン: は、アザパテルノ-ビュッヒ反応などの触媒プロセスによって合成することができます 。この反応は、アゼチジンを効率的に生成する[2+2]光環状付加反応です。形成されたアゼチジン環は、複雑な天然物の構築を含む、さまざまな合成経路におけるビルディングブロックとして使用できます。
核酸化学: クリックケミストリーの応用
この化合物のアジド基は、クリックケミストリー、特に銅触媒アジド-アルキン環状付加(CuAAC)に適しています。 この反応は、分子タグ付けや精製などの下流アプリケーションのために、その特性を強化できるトリアゾール官能基で核酸を修飾するために広く使用されています .
開環反応: より大きなヘテロ環の合成
アゼチジン環は、より大きなヘテロ環を形成するために開環反応を受けることができます。 これは、多くの生物活性分子に広く見られる5員環または6員環の合成に特に役立ちます 。アジド基は脱離基として作用したり、さまざまな官能基に変換したりすることができ、この化合物の合成化学における汎用性を高めます。
材料科学: テンプレート化とキレート化
材料科学では、3-アジド-1-(2-フェニルプロピル)アゼチジンなどのアゼチジンモノマーから誘導されたポリマーは、テンプレート化やキレート化の目的で使用できます 。これらのポリマーは、強化された吸着能力や調整された電子特性などの特定の特性を持つ新しい材料を作成するために役立つ複雑な構造を形成できます。
作用機序
Target of Action
Azetidines and aziridines, which are structurally similar to this compound, are known to be used as building blocks for polyamines .
Mode of Action
Azetidines can be synthesized through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza paternò–büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .
Biochemical Pathways
Aziridines and azetidines are known to be used in the polymerization process to produce polyamines . These polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
Action Environment
It is known that the thermal behavior of azetidines can be influenced by environmental conditions . For example, 3-azido-1,3-dinitroazetidine has a low melting temperature at 78 °C and its final mass loss under atmospheric pressure is 88.2% .
生化学分析
Biochemical Properties
3-Azido-1-(2-phenylpropyl)azetidine plays a crucial role in various biochemical reactions. Its interactions with enzymes, proteins, and other biomolecules are primarily driven by its azido group, which can participate in click chemistry reactions. This compound has been shown to interact with enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further react with nucleophilic sites on proteins and DNA . Additionally, 3-Azido-1-(2-phenylpropyl)azetidine can form covalent bonds with amino acid residues in proteins, thereby modulating their activity and function .
Cellular Effects
The effects of 3-Azido-1-(2-phenylpropyl)azetidine on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Azido-1-(2-phenylpropyl)azetidine can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell proliferation and survival . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress.
Molecular Mechanism
The molecular mechanism of action of 3-Azido-1-(2-phenylpropyl)azetidine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The azido group of 3-Azido-1-(2-phenylpropyl)azetidine can form covalent bonds with nucleophilic sites on enzymes, leading to their inhibition or activation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Azido-1-(2-phenylpropyl)azetidine have been shown to change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of degradation products that may have different biological activities . Long-term studies have demonstrated that 3-Azido-1-(2-phenylpropyl)azetidine can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Azido-1-(2-phenylpropyl)azetidine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes in a dose-dependent manner . At high doses, 3-Azido-1-(2-phenylpropyl)azetidine can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. Threshold effects have been observed, with significant biological activity occurring at specific dosage levels.
特性
IUPAC Name |
3-azido-1-(2-phenylpropyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-10(11-5-3-2-4-6-11)7-16-8-12(9-16)14-15-13/h2-6,10,12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKSEDHVUXASIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(C1)N=[N+]=[N-])C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



